Hexyl crotonate

Catalog No.
S749177
CAS No.
19089-92-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl crotonate

CAS Number

19089-92-0

Product Name

Hexyl crotonate

IUPAC Name

hexyl but-2-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3

InChI Key

MZNHUHNWGVUEAT-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C=CC

Solubility

Insoluble in water, propylene glycol; soluble in most fixed oils
Soluble (in ethanol)

Canonical SMILES

CCCCCCOC(=O)C=CC

Flavor and Fragrance Research:

Hexyl crotonate is primarily encountered in scientific research related to flavor and fragrance. Its characteristic sweet, fruity, and green odor profile makes it a valuable component in the development of various flavor and fragrance formulations. Researchers utilize hexyl crotonate in:

  • Understanding flavor and fragrance perception: Studies investigate how the human olfactory system perceives the aroma of hexyl crotonate and its interaction with other flavor and fragrance compounds. This knowledge aids in the creation of complex and desirable flavor and fragrance profiles.
  • Developing new flavor and fragrance ingredients: Researchers explore the potential of hexyl crotonate in creating novel flavor and fragrance ingredients or modifying existing ones to achieve specific sensory characteristics [].

Toxicological Research:

Due to its potential irritant properties, hexyl crotonate is also subject to research regarding its safety profile. Studies focus on:

  • Evaluating skin and eye irritation: This research aims to determine the concentration at which hexyl crotonate exhibits irritating effects on skin and eyes, informing safe handling practices and product formulations [].
  • Investigating other potential hazards: Research might explore other potential toxicological concerns associated with hexyl crotonate, such as inhalation toxicity or genotoxicity, to ensure its safe use [].

Hexyl crotonate, also known as hexyl (E)-2-butenoate, is an organic ester formed from the reaction of crotonic acid and hexanol. It has the chemical formula C10H18O2C_{10}H_{18}O_2 and is characterized by a six-carbon chain (hexyl) linked to an ester group, which is further connected to a double-bonded carbon chain (crotonyl group) . This compound is primarily recognized for its sweet, fruity, and green odor profile, making it a valuable ingredient in flavor and fragrance formulations . Hexyl crotonate occurs naturally in trace amounts in certain fruits but is predominantly synthesized for commercial use .

The primary scientific application of hexyl crotonate lies in its flavor and fragrance properties. It contributes fruity, green, and apple-like notes to flavors and fragrances []. The specific mechanism of action by which it interacts with olfactory receptors to produce these sensations is not fully understood but is an area of ongoing research in flavor science.

Hexyl crotonate can be a skin irritant and may cause eye irritation upon contact. It is also a suspected respiratory irritant []. Due to these potential hazards, proper handling procedures and personal protective equipment are essential when working with hexyl crotonate [].

Due to its functional groups:

  • Esterification: The primary synthesis involves the esterification reaction between crotonic acid and hexanol, typically facilitated by an acid catalyst:
    Crotonic acid+HexanolHexyl crotonate+Water\text{Crotonic acid}+\text{Hexanol}\rightarrow \text{Hexyl crotonate}+\text{Water}
  • Hydrolysis: Under conditions of high temperature or in the presence of strong acids or bases, hexyl crotonate can undergo hydrolysis, reverting to its original components:
    Hexyl crotonate+WaterCrotonic acid+Hexanol\text{Hexyl crotonate}+\text{Water}\rightarrow \text{Crotonic acid}+\text{Hexanol}
  • Addition Reactions: The presence of the double bond allows for addition reactions where other molecules can attach to the double bond, depending on the reaction conditions .

Research on hexyl crotonate indicates potential biological activities, particularly regarding its safety profile due to irritant properties. While specific biological effects are less documented compared to other compounds, its role in flavoring suggests interaction with olfactory receptors, contributing to sensory experiences associated with food and fragrance . Additionally, studies have noted its involvement in lipid metabolism pathways and potential impacts on cellular signaling processes .

Hexyl crotonate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the direct reaction of crotonic acid with hexanol in the presence of an acid catalyst.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, potentially using hexanol to modify other esters.
  • Catalytic Methods: Various catalysts can be employed to enhance reaction rates and yields during synthesis .

Hexyl crotonate is primarily utilized in:

  • Flavoring Agents: It imparts fruity and green notes in food products and beverages.
  • Fragrance Formulations: Its sweet aroma makes it suitable for perfumes and scented products.
  • Research: It is studied for its chemical properties and potential applications in various scientific fields .

Hexyl crotonate shares structural similarities with several other compounds. Below are some comparable esters:

Compound NameStructure TypeUnique Features
Methyl crotonateEsterSmaller alkyl group; used in fuel studies
Ethyl butanoateEsterCommonly used as a flavoring agent; shorter chain
Octyl acrylateEsterUsed in polymer production; longer carbon chain
Butyl acrylateEsterWidely used in coatings; different functional group

Uniqueness of Hexyl Crotonate

Hexyl crotonate's distinctiveness lies in its specific combination of a six-carbon chain with a double bond adjacent to the ester group, which contributes uniquely to its flavor profile compared to other similar esters. Its applications in both food and fragrance industries highlight its versatility as a compound.

Physical Description

Colourless liquid; Fruity aroma

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Density

0.880-0.905

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 91 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 130 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19089-92-0
16930-96-4

Wikipedia

Hexyl crotonate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butenoic acid, hexyl ester: ACTIVE

Dates

Modify: 2023-08-15

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